molecular formula C20H30O3 B163510 (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid CAS No. 156473-26-6

(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid

Cat. No. B163510
CAS RN: 156473-26-6
M. Wt: 318.4 g/mol
InChI Key: IDEHSDHMEMMYIR-HODZVVMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5Z,8Z,11S,12E,14Z,17Z)-11-Hydroxy-5,8,12,14,17-icosapentaenoic acid” is a chemical compound with the molecular formula C20H30O3 . Its average mass is 318.450 Da and its monoisotopic mass is 318.219482 Da .

Scientific Research Applications

Bisallylic Hydroxylation and Epoxidation of Polyunsaturated Fatty Acids

Research by Oliw, Bylund, and Herman (1996) has shown that polyunsaturated fatty acids, including eicosapentaenoic acid, can undergo bisallylic hydroxylation by cytochrome P450. This process results in the formation of hydroxy and epoxy fatty acids, with cytochrome P450-hydroxylases transforming various fatty acids into their hydroxylated forms. These metabolites play significant roles in pharmacological effects on cells (Oliw, Bylund, & Herman, 1996).

Biosynthesis in Red Algae

Gerwick, Åsen, and Hamberg (1993) identified the biosynthesis of hydroxyeicosatetraenoic acids (HETEs) and other hydroxylated fatty acids in red algae. This study highlights the enzymatic transformation of arachidonic acid into various hydroxylated forms, demonstrating the metabolic versatility of these organisms and the potential biomedical applications of these metabolites (Gerwick, Åsen, & Hamberg, 1993).

3R-Hydroxy-Polyenoic Fatty Acids in Yeast

The study by Venter et al. (1997) explored the metabolism of various fatty acids, including eicosapentaenoic acid, in the yeast Dipodascopsis uninucleata. This research provided insights into the yeast's ability to hydroxylate fatty acids, which could have implications for biotechnological applications in producing specific hydroxylated fatty acid derivatives (Venter et al., 1997).

Eicosanoids in Marine Sources

D’Auria et al. (1988) reported the isolation of hydroxyeicosatetraenoic acids from marine sources, specifically the Pacific starfish. This discovery of marine eicosanoids adds to our understanding of the diverse roles these compounds play in different biological systems and their potential in pharmaceutical research (D’Auria et al., 1988).

Synthesis of Eicosapentaenic Acid

The research conducted by Belosludtsev et al. (1988) focused on the synthesis of eicosapentaenic acid, providing critical information on the physico-chemical properties of this compound. This synthetic approach is crucial for developing potential pharmaceutical applications (Belosludtsev et al., 1988).

Allelopathic Polyunsaturated Fatty Acid from Red Algae

Suzuki et al. (1996) identified eicosapentaenoic acid in red algae as an allelopathic substance, showing growth-inhibitory and spore-settlement suppressive activities. This finding suggests a potential role for eicosapentaenoic acid in ecological and pharmaceutical contexts (Suzuki et al., 1996).

Fatty Acid Metabolism in Bacteria from Sea Urchin

Iwanami, Yamaguchi, and Takeuchi (1995) studied the biosynthesis of eicosapentaenoic acid in bacteria isolated from sea urchins. This research enhances our understanding of fatty acid metabolism in marine bacteria and its potential applications in biotechnology (Iwanami, Yamaguchi, & Takeuchi, 1995).

Mechanism of Action

Target of Action

11(S)-HEPE, also known as (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid, is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) . The primary targets of 11(S)-HEPE are the enzymes involved in the oxidation of polyunsaturated fatty acids (PUFAs), such as lipoxygenase (LOX) .

Mode of Action

The mode of action of 11(S)-HEPE involves the peroxidation and reduction of the 11S-position on C20 and C22 PUFAs by Escherichia coli expressing highly active arachidonate (ARA) 11S-lipoxygenase (11S-LOX) from Enhygromyxa salina with the reducing agent cysteine . The specific activity and catalytic efficiency of ARA 11S-LOX from E. salina were reported to be significantly higher than those of only reported ARA 11S-LOX from Myxococcus xanthus .

Biochemical Pathways

The biochemical pathways affected by 11(S)-HEPE involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes . These molecules are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .

Pharmacokinetics

The pharmacokinetics of 11(S)-HEPE involve the biotransformation of ARA, eicosapentaenoic acid (EPA), docosapentaenoic acid (DPA), and docosahexanoic acid (DHA) by Escherichia coli expressing 11S-LOX from E. salina in the presence of cysteine . The recombinant cells converted these PUFAs into their respective hydroxy fatty acids (HFAs) with high conversion yields and productivities .

Result of Action

The result of the action of 11(S)-HEPE is the production of HFAs, which are lipid mediators (LMs) involved in responses to inflammation and infection, homeostasis, and cell communication . These HFAs have attracted attention in recent years owing to their emollient, lubricating, coating, drug delivery, anti-inflammatory, and anticancer activities .

Action Environment

The action environment of 11(S)-HEPE involves the optimization of bioconversion conditions, including temperature, pH, solvent type and its concentration, concentrations of cells, and substrate . These factors can influence the production of HFAs, thereby affecting the action, efficacy, and stability of 11(S)-HEPE .

properties

IUPAC Name

(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEHSDHMEMMYIR-HODZVVMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Reactant of Route 2
(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Reactant of Route 3
(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Reactant of Route 4
(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Reactant of Route 5
(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Reactant of Route 6
(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid

Q & A

Q1: How is (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid produced using Enhygromyxa salina?

A1: The research article "[Biotransformation of C20- and C22-polyunsaturated fatty acids to 11S- and 13S-hydroxy fatty acids by Escherichia coli expressing 11S-lipoxygenase from Enhygromyxa salina]" [] describes the production of this compound through biotransformation. This involves utilizing the 11S-lipoxygenase enzyme from the marine bacterium Enhygromyxa salina, which is expressed in Escherichia coli. This enzyme catalyzes the specific oxygenation of C20 polyunsaturated fatty acids, like arachidonic acid, at the 11S position, leading to the formation of this compound.

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